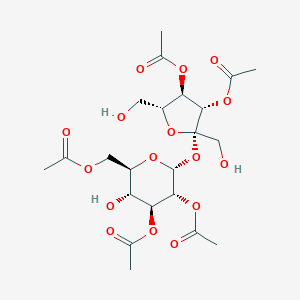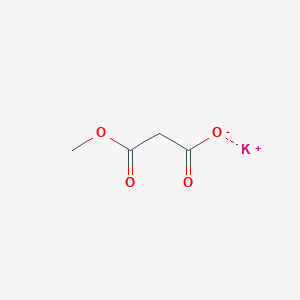
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarbonsäure
Übersicht
Beschreibung
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for research in organic synthesis, medicinal chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in reactions.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its derivatives may exhibit activity against various diseases, making it a candidate for drug discovery programs.
Industry: In the industrial sector, the compound’s derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stereochemistry and functional groups make it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Saquinavir , is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
Saquinavir inhibits the HIV-1 protease, an enzyme that cleaves polyprotein precursors to produce the individual proteins necessary for the assembly of new viral particles . By inhibiting this enzyme, Saquinavir prevents the maturation of the virus, thereby halting its replication .
Biochemical Pathways
The inhibition of the HIV-1 protease affects the viral replication pathway. Without the action of this enzyme, the virus is unable to correctly form the proteins required for its structure. This results in the production of immature, non-infectious viral particles .
Pharmacokinetics
Saquinavir is well absorbed orally and possesses favorable pharmacokinetic properties . To overcome this, Saquinavir is co-administered with Ritonavir, a potent enzyme inhibitor that increases the bioavailability and subsequent serum concentrations of Saquinavir, thus dramatically improving its antiviral activity .
Result of Action
The result of Saquinavir’s action is a decrease in the production of infectious HIV-1 particles. By preventing the maturation of the virus, Saquinavir effectively halts the spread of the infection within the host .
Action Environment
The action, efficacy, and stability of Saquinavir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness due to potential drug-drug interactions . Additionally, individual patient factors such as age, genetic makeup, and overall health status can also influence the drug’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid typically involves multiple steps, starting from simpler precursors. One common approach is the hydrogenation of isoquinoline derivatives, followed by protection and functional group transformations. Key steps include:
Hydrogenation: Isoquinoline is hydrogenated under high pressure in the presence of a catalyst such as palladium on carbon (Pd/C) to form decahydroisoquinoline.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Functionalization: The carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s functionality.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst like Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or azides.
Vergleich Mit ähnlichen Verbindungen
Decahydroisoquinoline: A simpler analog without the carbobenzyloxy and carboxylic acid groups.
Isoquinolinecarboxylic Acid: Lacks the decahydro and carbobenzyloxy modifications.
Carbobenzyloxy-protected Amines: Similar in having the Cbz protecting group but differ in the core structure.
Uniqueness: (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLZOUHAPYVTA-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595369 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136465-85-5 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















